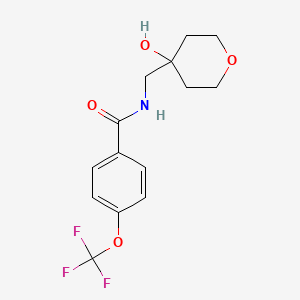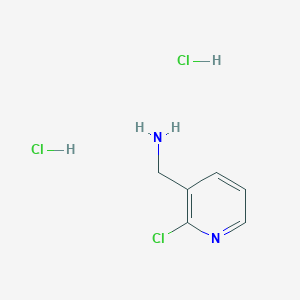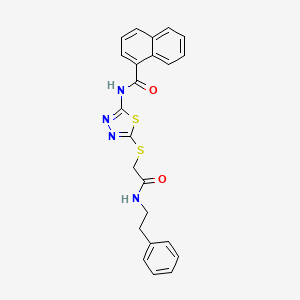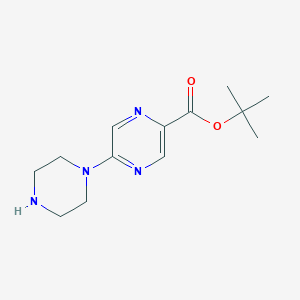
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide often involves complex organic reactions, including the formation of benzamide derivatives through reactions involving benzoylisothiocyanate, piperazinecarboxaldehyde, and various catalysts in specific solvents. These processes may include the introduction of radioisotopes for labeled compounds or the formation of key intermediates that are crucial for further chemical modifications (Gawell, 2003); (Banitt & Conard, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the target compound, is characterized by the presence of a piperidine ring linked to a benzofuran moiety and further modifications with various substituents. These structures are often determined using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography, which reveal details about the bonding, geometry, and spatial arrangement of atoms within the molecule (Abosadiya, 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide may include nucleophilic substitutions, amide bond formation, and various ring-closing mechanisms. The functional groups present, such as amide and benzofuran, play a significant role in the chemical reactivity and interaction of the compound with different reagents and catalysts. These reactions are crucial for modifying the compound's chemical structure to explore its potential in various applications (Bi, 2014).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, can significantly influence their practical applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties. The presence of specific functional groups like trifluoromethoxy and piperidin-4-ylmethyl affects the compound's physical behavior, including its phase transitions and thermal stability (Sanad et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Studies focusing on the interaction of similar compounds with biological receptors or their transformation under physiological conditions can provide insights into their chemical properties and reaction mechanisms (Renzulli et al., 2011).
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4/c24-23(25,26)32-18-7-5-16(6-8-18)21(29)27-14-15-9-11-28(12-10-15)22(30)20-13-17-3-1-2-4-19(17)31-20/h1-8,13,15H,9-12,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDQNOJGOYOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)



![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)